molecular formula C20H22N2O3S2 B2485255 N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide CAS No. 920399-87-7

N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2485255
CAS No.: 920399-87-7
M. Wt: 402.53
InChI Key: NGMHORDNVDPVEZ-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a naphthalene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-bromoethyl thiophene with morpholine to form 2-(morpholino)-2-(thiophen-2-yl)ethyl bromide.

    Sulfonamide Formation: The intermediate is then reacted with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The morpholine ring and thiophene ring can interact with various molecular targets, while the sulfonamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholinoethyl)naphthalene-1-sulfonamide: Lacks the thiophene ring, which may affect its binding properties and reactivity.

    N-(2-thiophen-2-yl)ethyl)naphthalene-1-sulfonamide: Lacks the morpholine ring, which may influence its solubility and interaction with biological targets.

Uniqueness

N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is unique due to the presence of both the morpholine and thiophene rings, which can provide a balance of hydrophilic and hydrophobic properties, as well as potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c23-27(24,20-9-3-6-16-5-1-2-7-17(16)20)21-15-18(19-8-4-14-26-19)22-10-12-25-13-11-22/h1-9,14,18,21H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMHORDNVDPVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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